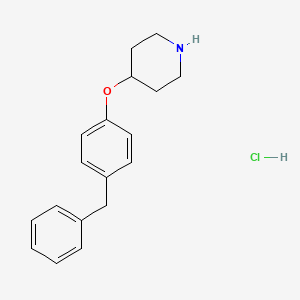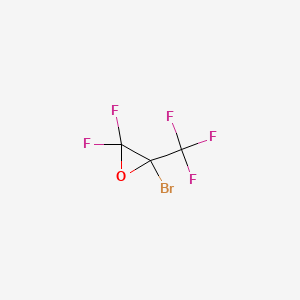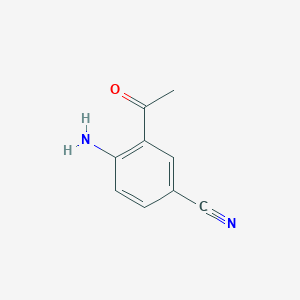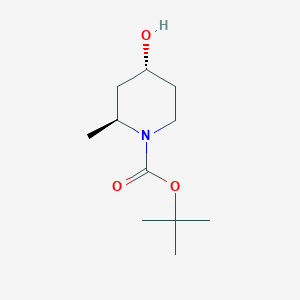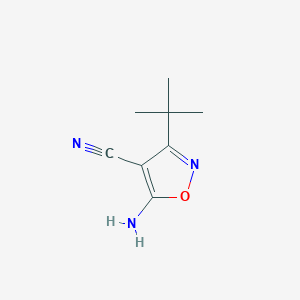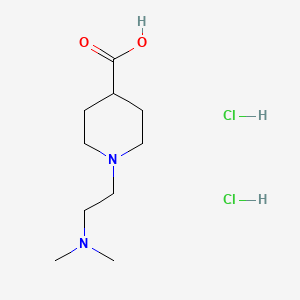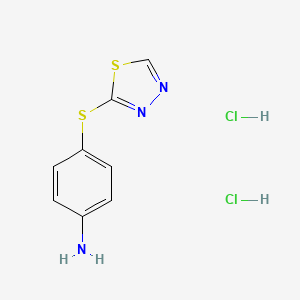
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride
説明
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3S2•2HCl and a molecular weight of 282.21 .
Molecular Structure Analysis
The InChI code for 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is 1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H .Physical And Chemical Properties Analysis
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 282.22 .科学的研究の応用
1. Antimicrobial Agents
- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans .
- Methods of Application : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The antimicrobial activity was then tested against various organisms .
- Results : Four compounds outperformed the others in terms of antimicrobial activity .
2. Antinociceptive Agents
- Application Summary : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .
- Methods of Application : The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .
- Results : Compounds 3b, 3c, 3d, 3e, 3g and 3h increased the reaction times of mice both in the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds . Additionally, the number of writhing behavior was significantly decreased by the administration of compounds 3a, 3c, 3e and 3f, which pointed out the peripherally mediated antinociceptive activity induced by these four compounds .
3. Carbonic Anhydrase Inhibitors
- Application Summary : Some 1,3,4-thiadiazole derivatives, such as Acetazolamide, are potent carbonic anhydrase inhibitors .
- Methods of Application : These compounds are typically used in the treatment of glaucoma, epilepsy, altitude sickness, and other conditions where inhibition of carbonic anhydrase is beneficial .
- Results : The use of these compounds has been shown to effectively inhibit carbonic anhydrase, leading to a decrease in the production of aqueous humor and a reduction in intraocular pressure .
4. Antimicrobial Activity
- Application Summary : Some 1,3,4-thiadiazole derivatives, such as Sulfamethizole, possess antimicrobial activity .
- Methods of Application : These compounds are typically used in the treatment of urinary tract infections caused by susceptible strains of certain bacteria .
- Results : The use of these compounds has been shown to effectively inhibit the growth of certain bacteria, leading to a reduction in the symptoms of urinary tract infections .
5. Anticancer Agents
- Application Summary : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity .
- Methods of Application : These compounds were synthesized and their anticancer activity was tested against various cancer cell lines .
- Results : Some of these compounds showed promising anticancer activity, but further studies are needed to confirm their potential .
6. Antiviral Agents
- Application Summary : Certain 1,3,4-thiadiazole derivatives have been found to possess antiviral activity .
- Methods of Application : These compounds were synthesized and their antiviral activity was tested against various viruses .
- Results : Some of these compounds showed promising antiviral activity, but further studies are needed to confirm their potential .
Safety And Hazards
特性
IUPAC Name |
4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNBIIQFLUIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NN=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)
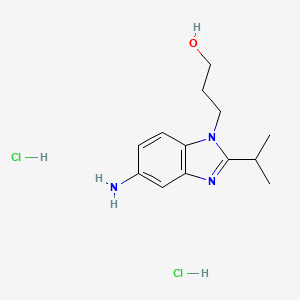
![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)
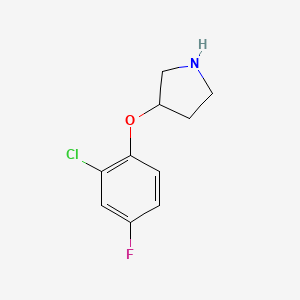
![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
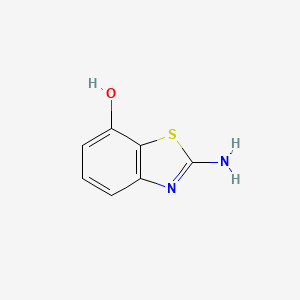
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
